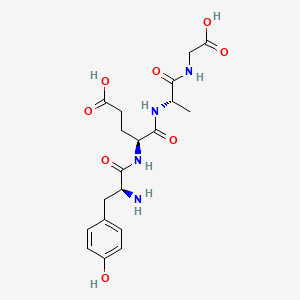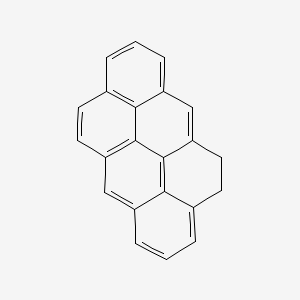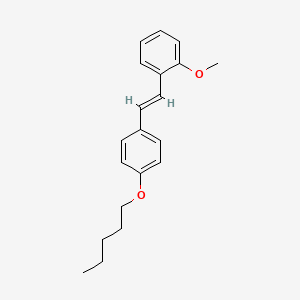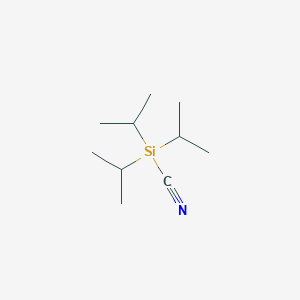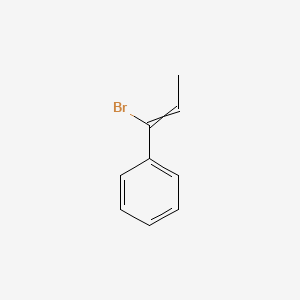
(1-Bromoprop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: (1-Bromoprop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of cinnamyl alcohol. The reaction typically uses hydrobromic acid (HBr) in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the bromination of cinnamyl alcohol using bromine or hydrobromic acid under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: (1-Bromoprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form cinnamaldehyde or cinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), or other halogens in non-polar solvents like carbon tetrachloride (CCl4).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Formation of cinnamyl alcohol, cinnamyl amine, or cinnamyl thiol.
Addition Reactions: Formation of 1,2-dibromopropylbenzene or 1-bromopropylbenzene.
Oxidation Reactions: Formation of cinnamaldehyde or cinnamic acid.
科学的研究の応用
(1-Bromoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug molecules and as a building block for medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (1-Bromoprop-1-en-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bond in the prop-1-en-1-yl group allows for addition reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
類似化合物との比較
Cinnamyl chloride: Similar structure but with a chlorine atom instead of bromine.
Cinnamyl alcohol: The hydroxyl group replaces the bromine atom.
Cinnamaldehyde: The aldehyde group replaces the bromine atom.
Comparison:
Reactivity: (1-Bromoprop-1-en-1-yl)benzene is more reactive in substitution reactions compared to cinnamyl chloride due to the better leaving ability of the bromine atom.
Applications: While cinnamyl alcohol is primarily used in fragrance and flavor industries, this compound finds broader applications in organic synthesis and medicinal chemistry.
Stability: Cinnamaldehyde is more stable than this compound due to the presence of the aldehyde group, which is less reactive than the bromine atom.
特性
CAS番号 |
31026-78-5 |
|---|---|
分子式 |
C9H9Br |
分子量 |
197.07 g/mol |
IUPAC名 |
1-bromoprop-1-enylbenzene |
InChI |
InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3 |
InChIキー |
ACBQEXKLZZDORL-UHFFFAOYSA-N |
正規SMILES |
CC=C(C1=CC=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


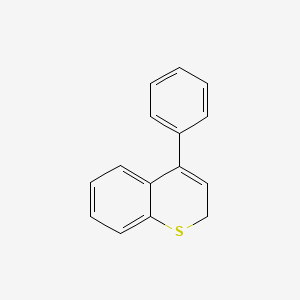
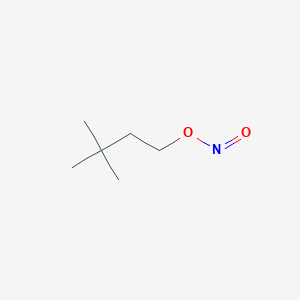
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
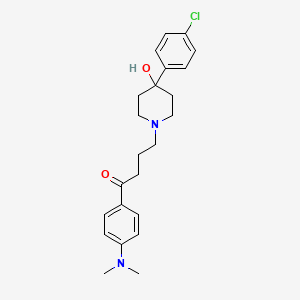
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
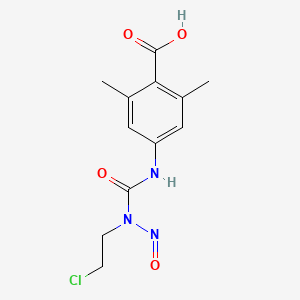
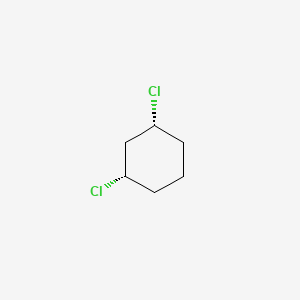
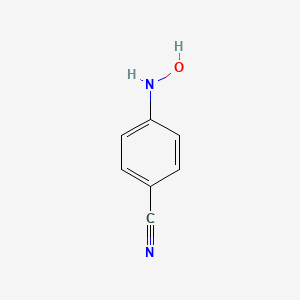
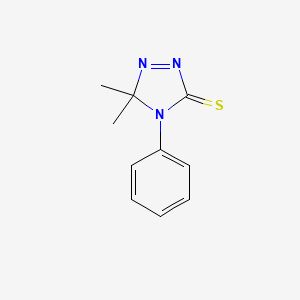
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
